N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, also known as DMPT, is a synthetic compound that has been extensively studied for its potential applications in various fields of science.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. This compound has also been shown to modulate the expression of various genes involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In livestock, this compound has been shown to improve feed efficiency and promote growth by increasing the expression of genes involved in nutrient metabolism. In humans, this compound has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and stability under a range of conditions. However, this compound also has some limitations, including its potential toxicity at high doses and its limited solubility in water.
Future Directions
There are several potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide. One area of interest is the development of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of this compound as a tracer for groundwater flow and environmental pollution monitoring. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be synthesized through a series of chemical reactions involving the condensation of 4,5-dimethyl-2-thiazolamine and 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid chloride. The resulting product is purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been studied for its potential applications in various fields of science, including agriculture, medicine, and environmental science. In agriculture, this compound has been shown to improve feed efficiency and promote growth in livestock. In medicine, this compound has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. In environmental science, this compound has been studied for its potential as a tracer for groundwater flow and as a tool for monitoring environmental pollution.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-8-9(2)20-14(15-8)16-13(19)12-11(17-18-21-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQIGJNRIMCSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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